molecular formula C10H7NO4S B188929 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid CAS No. 17514-61-3

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid

Cat. No.: B188929
CAS No.: 17514-61-3
M. Wt: 237.23 g/mol
InChI Key: MPHOQACYYKZYIG-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid typically involves the nitration of 3-methyl-1-benzothiophene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-nitro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a methyl and a nitro group on the benzothiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-5-7-4-6(11(14)15)2-3-8(7)16-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHOQACYYKZYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296357
Record name 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17514-61-3
Record name 3-Methyl-5-nitrobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17514-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108936
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-5-nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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